molecular formula C24H16ClN3O3 B2580211 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one CAS No. 1359423-59-8

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one

Cat. No. B2580211
CAS RN: 1359423-59-8
M. Wt: 429.86
InChI Key: ISFJNXLFTFEMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one” is a chemical compound with the molecular formula C24 H16 Cl N3 O3 . It has a molecular weight of 429.86 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,2,4-oxadiazole ring, a chlorophenyl group, a methoxyphenyl group, and an isoquinolinone group .


Physical And Chemical Properties Analysis

The compound has a logP value of 4.6364 and a logD value of 4.6364 . It also has a logSw value of -4.8654 . It has 6 hydrogen bond acceptors .

Scientific Research Applications

The compound is a novel derivative with a complex structure. It is obtained via a three-step protocol and has been characterized using various analytical techniques, including HRMS, IR, and 1H/13C NMR experiments . Let’s explore its potential applications:

a. Antimicrobial Properties: Piperazine-containing compounds exhibit antibacterial, antifungal, and antiviral activities. Researchers have explored their potential as novel antibiotics . Further investigations could focus on optimizing their efficacy against specific pathogens.

b. Neurological Disorders: The piperazine ring is also relevant in treatments for Parkinson’s and Alzheimer’s diseases. Researchers have studied its impact on neurotransmitter systems and neuroprotection . Investigating derivatives of this compound may yield promising leads for neurodegenerative diseases.

c. Psychoactive Substances: Interestingly, piperazine derivatives have been used illicitly as psychoactive substances. Understanding their mechanisms of action and potential therapeutic applications could be an intriguing avenue for research .

Organic Synthesis

The compound’s structure includes a Mannich base, which is a versatile intermediate in organic synthesis. Here’s how it can be utilized:

a. Drug Development: Mannich reactions involving piperazine derivatives have led to various drug classes, including antihistamines, antiparasitic agents, and antidiabetic drugs. Researchers can explore modifications to enhance pharmacokinetic properties and target-specific interactions .

b. Antibacterial Agents: Given the compound’s antibacterial activity, further studies could focus on optimizing its structure for enhanced efficacy against specific bacterial strains. Investigating its mechanism of action and potential synergies with existing antibiotics would be valuable .

Safety and Hazards

The compound is intended only for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3/c1-30-16-12-10-15(11-13-16)28-14-20(17-6-2-3-7-18(17)24(28)29)23-26-22(27-31-23)19-8-4-5-9-21(19)25/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFJNXLFTFEMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one

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